Boc-O2Oc-O2Oc-OH
CAS No.: 1069067-08-8
Cat. No.: VC3277042
Molecular Formula: C17H32N2O9
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1069067-08-8 |
---|---|
Molecular Formula | C17H32N2O9 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C17H32N2O9/c1-17(2,3)28-16(23)19-5-7-25-8-10-26-12-14(20)18-4-6-24-9-11-27-13-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Standard InChI Key | QXIKSCWOIOVKSH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O |
Introduction
Boc-O2Oc-O2Oc-OH, with the CAS number 1069067-08-8, is a complex organic compound used in various chemical and biochemical applications. Its molecular formula is C17H32N2O9, and it has a molecular weight of approximately 408.45 g/mol . This compound is often utilized in peptide synthesis and as a building block in the construction of more complex molecules.
Synonyms and Identifiers
Boc-O2Oc-O2Oc-OH is known by several synonyms, including 17-(t-Butyloxycarbonyl-amino)-9-aza-3,6,12,15-tetraoxa-10-on-heptadecanoic acid and 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid . It is also identified by the PubChem ID 51340380 and the DSSTox Substance ID DTXSID90679789 .
Applications in Chemical Synthesis
This compound is used as a precursor in the synthesis of peptides and other complex molecules. Its Boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further modification under controlled conditions. The presence of multiple ethoxy units provides flexibility and solubility, making it suitable for various chemical reactions.
Safety and Handling
Boc-O2Oc-O2Oc-OH requires careful handling due to its chemical properties. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, indicating the need for protective equipment and safe disposal practices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume